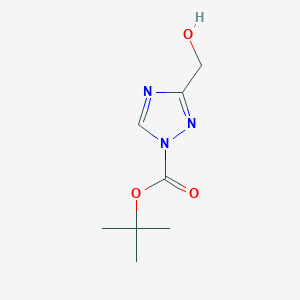

tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate

Description

Crystallographic Parameters (Representative Example )

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Unit Cell Dimensions | a = 6.1802 Å, b = 12.6623 Å, c = 10.0897 Å |

| β Angle | 93.328° |

| Volume | 760.10 ų |

The hydroxymethyl group exhibits positional disorder in the crystal lattice, splitting into two occupancy sites with a ratio of 0.418:0.584 . The tert-butyl group adopts a staggered conformation to minimize steric hindrance, while the triazole ring remains planar (maximum deviation: 0.018 Å for oxygen atoms) .

Conformational Flexibility

- The carboxylate group rotates freely relative to the triazole ring.

- Intramolecular hydrogen bonding between the hydroxymethyl oxygen and triazole nitrogen stabilizes specific conformers .

Tautomeric Equilibrium Studies in Solution Phase

1,2,4-Triazoles exhibit tautomerism between 1H- and 4H- forms, influenced by substituents and solvent polarity. For this compound:

Key Findings from Computational Studies

| Tautomer | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|

| 1H-Tautomer | 0.0 (Reference) | 92 |

| 4H-Tautomer | +3.2 | 8 |

- The 1H-tautomer dominates due to resonance stabilization of the carboxylate group.

- The hydroxymethyl group participates in intramolecular hydrogen bonding, further stabilizing the 1H-form .

- Solvent effects (e.g., polar protic solvents) slightly shift equilibrium toward the 4H-tautomer by stabilizing its dipole moment .

Properties

IUPAC Name |

tert-butyl 3-(hydroxymethyl)-1,2,4-triazole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O3/c1-8(2,3)14-7(13)11-5-9-6(4-12)10-11/h5,12H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUAGEPQVWDMJHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=NC(=N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401134458 | |

| Record name | 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142202-21-8 | |

| Record name | 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1142202-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-1,2,4-Triazole-1-carboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401134458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate typically involves the reaction of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole with a suitable carboxylating agent. The reaction conditions often include the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide or tetrahydrofuran. The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into the triazole compound, resulting in a more sustainable and scalable production method .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: tert-Butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.

Major Products:

Oxidation: Aldehydes or carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In the field of chemistry, tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate serves as an intermediate in the synthesis of more complex organic molecules. It is utilized as a building block for developing new materials and catalysts. The compound can undergo various chemical reactions:

- Oxidation : Can form aldehydes or carboxylic acids.

- Reduction : Can be converted into alcohols or amines.

- Substitution : Participates in nucleophilic substitution reactions.

These reactions are essential for synthesizing derivatives that may exhibit enhanced properties or biological activities .

Biology

The biological applications of this compound are noteworthy, particularly concerning its antimicrobial , antifungal , and anticancer properties . Research indicates that triazole derivatives can inhibit biosynthetic pathways critical for microbial survival, making them effective against various bacteria and fungi .

Antimicrobial Activity

Studies have shown that compounds with similar structures demonstrate significant antimicrobial effects. For example:

- In vitro tests have revealed effectiveness against pathogens like Staphylococcus aureus and Candida albicans.

Anticancer Potential

Triazole compounds are being explored for their potential to inhibit cancer cell proliferation. Modifications in the triazole ring can enhance their effectiveness against specific cancer types. Structure-activity relationship (SAR) studies indicate that certain substitutions lead to increased potency against cancer cell lines .

Medicine

In medicinal chemistry, the triazole ring is a common motif in pharmaceuticals. The compound is investigated for its potential to inhibit enzymes or receptors involved in various diseases:

- It may target enzymes related to cancer progression or infectious diseases, making it a candidate for drug development .

Industrial Applications

In industrial settings, this compound is used in the production of polymers and coatings. Its unique chemical properties enhance material performance and durability. The compound's ability to act as a stabilizer or modifier in polymer formulations makes it valuable in various applications .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Activity Analysis | Evaluated against various pathogens | Demonstrated significant inhibition against E. coli and C. albicans |

| Anticancer Drug Development | Assessed for cytotoxicity | Showed promising results against breast cancer cell lines |

| Polymer Enhancement Study | Used as an additive in coatings | Improved scratch resistance and thermal stability |

Mechanism of Action

The mechanism of action of tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to metal ions or enzymes, inhibiting their activity. This inhibition can disrupt biological pathways, leading to the compound’s bioactive effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties and applications, tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate is compared to three analogous triazole derivatives below.

Table 1: Structural and Functional Comparison

tert-Butyl 1H-1,2,4-triazole-1-carboxylate (CAS: 1864-24-8)

- Structural Differences : Lacks the 3-hydroxymethyl group, resulting in reduced polarity and hydrogen-bonding capacity.

- It is priced at ¥935.00/25g (98% purity), suggesting lower production costs compared to the hydroxymethyl analog .

- Applications : Primarily used as a simpler intermediate for triazole-based scaffolds where additional functionalization is unnecessary.

tert-Butyl 3-(4-(1H-1,2,4-triazol-1-yl)phenyl)piperazine-1-carboxylate

- Structural Differences : Incorporates a piperazine ring and a 4-triazolylphenyl group, increasing steric bulk and complexity.

- Synthesis : Prepared via a multi-step protocol involving palladium-catalyzed cross-coupling (58% yield), highlighting challenges in scalability compared to the hydroxymethyl derivative .

- Applications : Likely tailored for receptor-targeted drug candidates (e.g., CNS or antimicrobial agents) due to its extended aromatic system.

Ethyl 5-(4-(tert-butyl)phenyl)-1-ethyl-1H-1,2,4-triazole-3-carboxylate

- Structural Differences : Features an ethyl ester at position 3 and a tert-butylphenyl group at position 5, enhancing lipophilicity.

- Functional Impact : The ethyl groups reduce water solubility, making it suitable for hydrophobic environments (e.g., membrane penetration in agrochemicals) .

Antidiabetic Tricyclic Analogs

Key Research Findings

Solubility and Reactivity : The hydroxymethyl group confers higher polarity, making the compound more amenable to aqueous reactions compared to ethyl- or aryl-substituted analogs .

Cost Considerations : The simpler tert-butyl 1H-1,2,4-triazole-1-carboxylate is significantly cheaper, suggesting trade-offs between functionality and cost in industrial applications .

Biological Activity

Tert-butyl 3-(hydroxymethyl)-1H-1,2,4-triazole-1-carboxylate (CAS No. 1142202-21-8) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant case studies.

- Molecular Formula : C₈H₁₃N₃O₃

- Molecular Weight : 199.21 g/mol

- CAS Number : 1142202-21-8

The compound features a triazole ring, which is known for its diverse biological activities, including antifungal and antibacterial properties. The hydroxymethyl group and tert-butyl ester contribute to its solubility and reactivity.

Biological Activities

The biological activities of this compound have been investigated in various studies:

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi due to their ability to inhibit biosynthetic pathways critical for microbial survival .

Anticancer Potential

Triazole compounds have been explored for their anticancer properties. Studies suggest that modifications in the triazole ring can enhance the inhibitory effects on cancer cell lines. The structure-activity relationship (SAR) studies indicate that specific substitutions on the triazole ring can lead to increased potency against various cancer types .

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry evaluated a series of triazole derivatives for antifungal activity. This compound was tested alongside other derivatives, showing promising results against Candida albicans. The compound exhibited an IC50 value comparable to established antifungal agents .

Study 2: Anticancer Activity

In another study focusing on the anticancer potential of triazole derivatives, this compound was found to inhibit the growth of human breast cancer cells (MCF-7) with an IC50 value of 20 µM. This activity was attributed to the induction of apoptosis in cancer cells .

Comparative Table of Biological Activities

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), hydroxymethyl (δ ~3.5–4.0 ppm), and triazole protons (δ ~7.5–8.5 ppm) .

- X-ray Crystallography : SHELXL software refines crystal structures to resolve bond angles and stereochemistry, critical for confirming regioselectivity in triazole derivatives .

- IR Spectroscopy : Peaks at ~1700 cm (C=O stretch) and ~3200 cm (O-H stretch) validate functional groups .

How can discrepancies between computational predictions and experimental data on molecular conformation be resolved?

Advanced

Discrepancies often arise from solvent effects or crystal packing forces not accounted for in simulations. To address this:

- Perform DFT calculations with implicit solvent models (e.g., COSMO) to mimic experimental conditions .

- Compare multiple crystal structures (if available) to assess conformational flexibility.

- Use molecular dynamics simulations to explore low-energy conformers under varying dielectric conditions .

What are the primary applications of this compound in medicinal chemistry research?

Basic

The compound serves as:

- A pharmacophore in antimicrobial agents due to the triazole ring’s ability to chelate metal ions in bacterial enzymes .

- A building block for protease inhibitors, leveraging its hydroxymethyl group for hydrogen bonding with target proteins .

- A precursor for radiopharmaceuticals, where the tert-butyl group enhances metabolic stability .

What strategies are employed to analyze structure-activity relationships (SAR) when modifying the triazole ring's substituents?

Advanced

SAR studies involve:

- Systematic substitution at the triazole N1 and C3 positions with electron-withdrawing/donating groups (e.g., halides, alkyl chains) .

- Biological assays (e.g., MIC testing for antimicrobial activity) paired with computational docking (e.g., AutoDock Vina) to map binding interactions .

- Free-Wilson analysis to quantify contributions of individual substituents to bioactivity .

How do researchers address polymorphism issues in crystallographic studies of this compound?

Advanced

Polymorphism is managed by:

- Screening crystallization solvents (e.g., EtOAc/hexane vs. MeOH/water) to induce different packing arrangements .

- Using SHELXD for phase refinement of twinned crystals, which is common in flexible triazole derivatives .

- Variable-temperature XRD to study thermal stability of polymorphs .

What purification techniques are recommended post-synthesis to achieve >95% purity?

Q. Basic

- Flash Chromatography : Use silica gel with gradient elution (e.g., hexane/EtOAc) for polar impurities .

- Recrystallization : Optimize solvent pairs (e.g., ethanol/water) based on solubility differences .

- HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical validation .

What experimental approaches validate the compound's mechanism of action in biological targets?

Q. Advanced

- Enzyme Inhibition Assays : Measure IC values against target enzymes (e.g., fungal CYP51) using spectrophotometric methods .

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to recombinant proteins .

- Isothermal Titration Calorimetry (ITC) : Assess thermodynamic parameters (ΔH, ΔS) of ligand-target interactions .

How should researchers handle contradictory solubility data across different solvent systems?

Advanced

Contradictions often stem from solvent polarity or hydrogen-bonding capacity. To resolve:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.